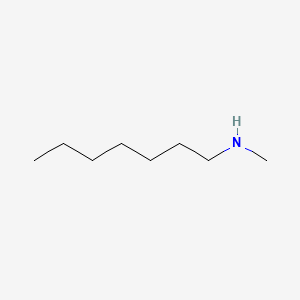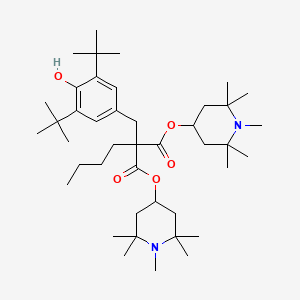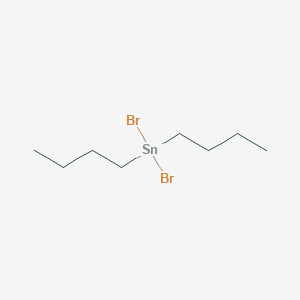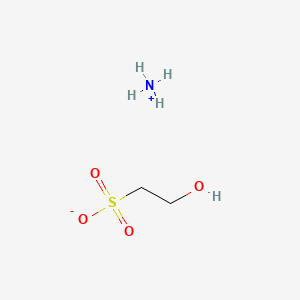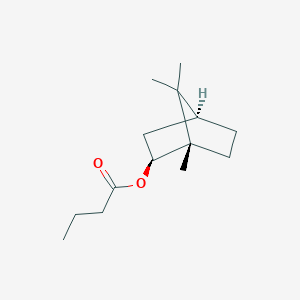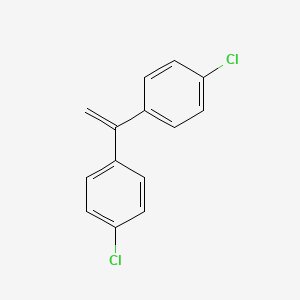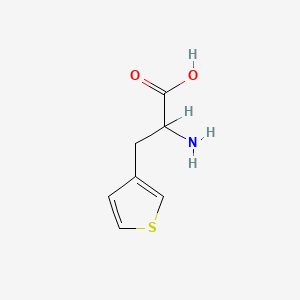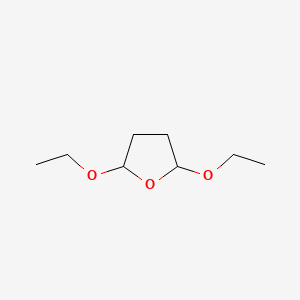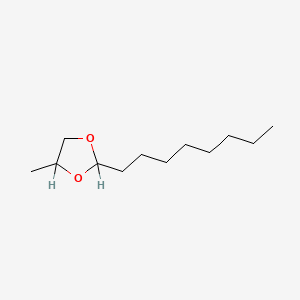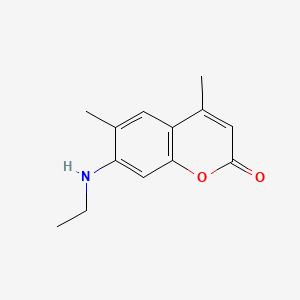
碱性红 14
描述
Basic Red 14 is a red dye that fluoresces under green light . It is used in dyeing acrylic bulk fiber, fiber strip, and acrylic wool, which results in a bright red color . It can also be used for dyeing diacetate fiber and chloron fiber and for direct printing of acrylic fiber, diacetate fiber, and acid-modified polyester fabric .
Synthesis Analysis
The synthesis of Basic Red 14 involves the condensation of p-(N-2-cyanoethyl-N-methylamino)benzaldehyde with Fischer’s base .
Molecular Structure Analysis
The molecular formula of Basic Red 14 is C23H26ClN3 . Its average mass is 379.926 Da and its monoisotopic mass is 379.181519 Da .
Physical And Chemical Properties Analysis
Basic Red 14 appears as a dark red powder or liquid . It has a solubility in water of 40g/L at 40°C, and it is bright red in water . The dye powder is greenish-yellow in concentrated sulfuric acid, and turns yellow (fluorescent) after dilution . It has an absorption maximum between 512.0 and 516.0 nm in water .
科学研究应用
Wastewater Treatment
Basic Red 14 is used in studies focusing on the removal of dyes from industrial wastewater. Researchers have utilized polymers like poly(styrene-alternative-maleic anhydride) (PSMA) as synthetic adsorbents to remove Basic Red 14 dye from aqueous solutions .
Adsorption Studies
The compound has been the subject of adsorption studies, where materials like feldspar have been used to study the kinetics of adsorption. These studies help understand the chemical sorption process and are crucial for environmental cleanup efforts .
Rhizofiltration Systems
Basic Red 14 has also been investigated in the context of rhizofiltration systems, which involve the use of natural materials like chitosan and plants such as Arundo donax L. for dye removal .
Predictive Modeling
Research has been conducted to predict the performance of reactors in removing Basic Red 14 from synthetic wastewater using methods like radial basis function (RBF), Adaptive Neuro-Fuzzy Inference System (ANFIS), and fuzzy regression analysis .
安全和危害
作用机制
Target of Action
Basic Red 14, also known as C.I. Basic Red 14, is primarily targeted at aqueous solutions . It is used in intermittent adsorption systems where tree ferns act as biosorbents . The primary role of Basic Red 14 in these systems is to be adsorbed and subsequently removed from the aqueous solution .
Mode of Action
The interaction of Basic Red 14 with its targets involves the process of adsorption. As an alkaline dye, Basic Red 14 has the ability to be adsorbed by tree ferns in intermittent adsorption systems . This results in the removal of Basic Red 14 from the aqueous solution .
Biochemical Pathways
The biochemical pathways affected by Basic Red 14 are primarily related to the process of adsorption. The dye is removed from the aqueous solution, which can lead to changes in the chemical composition of the solution
Pharmacokinetics
Given its use as a dye in aqueous solutions and its removal through adsorption, it can be inferred that basic red 14 is readily absorbed by tree ferns in the environment where it is used
Result of Action
The molecular and cellular effects of Basic Red 14’s action primarily involve its removal from aqueous solutions. When Basic Red 14 is introduced into an aqueous solution and comes into contact with tree ferns, it is adsorbed by the ferns, resulting in its removal from the solution .
Action Environment
The action, efficacy, and stability of Basic Red 14 are influenced by various environmental factors. The presence of tree ferns is crucial for the adsorption and removal of Basic Red 14 from aqueous solutions . Additionally, factors such as the pH of the solution, temperature, and the presence of other substances can potentially influence the action and efficacy of Basic Red 14.
属性
IUPAC Name |
3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N3.ClH/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;/h5-6,8-15H,7,17H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIRSTSECXKPCO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Basic Red 14 | |
CAS RN |
12217-48-0 | |
| Record name | Basic Red 14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12217-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic Red 14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Indolium, 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC RED 14 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NLQ9APK2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





